molecular formula C18H31N7O5 B1671970 Gly-pro-arg-pro CAS No. 67869-62-9

Gly-pro-arg-pro

Cat. No.: B1671970
CAS No.: 67869-62-9
M. Wt: 425.5 g/mol
InChI Key: WXPZDDCNKXMOMC-AVGNSLFASA-N
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Description

Gly-pro-arg-pro is a synthetic peptide that mimics the N-terminal Gly-Pro-Arg region in the alpha chain of fibrin protein. This compound is known for its ability to inhibit fibrin polymerization, making it a significant molecule in the study of blood coagulation and related processes .

Biochemical Analysis

Biochemical Properties

Glycyl-prolyl-arginyl-proline plays a significant role in biochemical reactions, particularly in the inhibition of fibrin polymerization. This peptide mimics the N-terminal Gly-Pro-Arg region in the α chain of fibrin protein, thereby suppressing the early steps of fibrin polymerization . Glycyl-prolyl-arginyl-proline interacts with various enzymes and proteins, including thrombin and plasmin. It is capable of increasing free thrombin levels, which can be utilized to make thrombin-degranulated platelets for studying platelet reactions . Additionally, the amide derivative of glycyl-prolyl-arginyl-proline prevents the degradation of fibrinogen and fragment D by plasmin, even in the presence of ethylene glycol-bis (β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) .

Cellular Effects

Glycyl-prolyl-arginyl-proline influences various cellular processes, particularly those related to platelet function and fibrin polymerization. It has been shown to inhibit the interaction of fibrinogen with its platelet receptor, thereby affecting platelet aggregation . This peptide also impacts cell signaling pathways and gene expression related to coagulation and thrombosis. By suppressing fibrin polymerization, glycyl-prolyl-arginyl-proline can modulate cellular metabolism and the overall coagulation cascade .

Molecular Mechanism

At the molecular level, glycyl-prolyl-arginyl-proline exerts its effects through specific binding interactions with biomolecules. It binds to the N-terminal region of the α chain of fibrin protein, thereby inhibiting fibrin polymerization . This peptide also interacts with thrombin and plasmin, influencing their activity and stability. The inhibition of fibrin polymerization by glycyl-prolyl-arginyl-proline is a result of its ability to mimic the natural binding sites of fibrinogen, thereby preventing the formation of fibrin clots .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyl-prolyl-arginyl-proline have been observed to change over time. The stability and degradation of this peptide are crucial factors that influence its long-term effects on cellular function. Studies have shown that glycyl-prolyl-arginyl-proline can maintain its inhibitory effects on fibrin polymerization over extended periods, provided it is stored under appropriate conditions . The degradation of this peptide can lead to a reduction in its efficacy, highlighting the importance of stability in its therapeutic applications .

Dosage Effects in Animal Models

The effects of glycyl-prolyl-arginyl-proline vary with different dosages in animal models. At lower doses, this peptide effectively inhibits fibrin polymerization and platelet aggregation without causing significant adverse effects . At higher doses, glycyl-prolyl-arginyl-proline may exhibit toxic or adverse effects, including potential impacts on normal coagulation processes . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Glycyl-prolyl-arginyl-proline is involved in metabolic pathways related to collagen metabolism and fibrin polymerization. This peptide is cleaved by specific enzymes, such as prolidase, which further process it into individual amino acids . The resulting amino acids, including proline and glycine, are recycled into collagen or other proteins, contributing to overall metabolic flux and maintaining metabolite levels .

Transport and Distribution

The transport and distribution of glycyl-prolyl-arginyl-proline within cells and tissues involve specific transporters and binding proteins. Studies have shown that this peptide is transported into intestinal and renal brush border vesicles, primarily as the intact dipeptide . The transport process is influenced by factors such as medium osmolarity and the presence of sodium gradients . The distribution of glycyl-prolyl-arginyl-proline within cells is crucial for its localization and accumulation, which in turn affects its activity and function .

Subcellular Localization

Glycyl-prolyl-arginyl-proline exhibits specific subcellular localization patterns that influence its activity and function. This peptide is primarily localized in the cytoplasm and associated with cellular structures involved in coagulation and fibrin polymerization . The subcellular localization of glycyl-prolyl-arginyl-proline is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells . Understanding the subcellular localization of this peptide is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gly-pro-arg-pro can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids .

Industrial Production Methods

In industrial settings, the production of glycyl-prolyl-arginyl-proline involves large-scale SPPS. The process is automated and optimized for high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to ensure it meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Gly-pro-arg-pro primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products

The primary product of these reactions is the peptide itself, with modifications depending on the specific reaction conditions. For example, hydrolysis would yield the individual amino acids .

Scientific Research Applications

Gly-pro-arg-pro has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in the study of peptide synthesis and polymerization inhibition.

    Biology: Investigated for its role in cellular processes involving fibrin and blood coagulation.

    Medicine: Explored for potential therapeutic applications in preventing blood clots and treating coagulation disorders.

    Industry: Utilized in the development of anticoagulant drugs and diagnostic reagents

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-pro-arg-pro is unique due to its specific sequence that closely mimics the N-terminal region of the fibrin alpha chain. This precise mimicry allows it to effectively inhibit fibrin polymerization, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N7O5/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPZDDCNKXMOMC-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90987215
Record name N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67869-62-9
Record name Glycyl-prolyl-arginyl-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067869629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[(1-Glycylpyrrolidin-2-yl)(hydroxy)methylidene]arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90987215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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